
2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine
Descripción general
Descripción
2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine, also known as BITEA, is a chemical compound with potential applications in scientific research. BITEA belongs to the class of indole-based compounds and has been studied for its various biological effects. In
Mecanismo De Acción
2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine acts as a selective agonist of the serotonin 5-HT2A receptor. Upon binding to the receptor, this compound activates a signaling cascade that results in the modulation of various physiological and behavioral processes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of G protein-coupled receptors and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its role as a 5-HT2A receptor agonist, this compound has been found to modulate the activity of other receptors, including the dopamine D2 receptor and the α1-adrenergic receptor. This compound has also been found to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These effects suggest that this compound may have potential applications in the treatment of various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine is its selectivity for the serotonin 5-HT2A receptor. This selectivity allows researchers to study the specific effects of 5-HT2A receptor activation without the confounding effects of other receptors. However, one of the limitations of this compound is its low yield, which can make it difficult to obtain large quantities for use in experiments.
Direcciones Futuras
There are several future directions for the study of 2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine. One potential direction is the development of new synthesis methods that can increase the yield of this compound. Another direction is the study of the effects of this compound on other receptors and neurotransmitters. Finally, the potential applications of this compound in the treatment of neurological and psychiatric disorders warrant further investigation.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its selectivity for the serotonin 5-HT2A receptor and its various biochemical and physiological effects make it an attractive compound for the study of neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Aplicaciones Científicas De Investigación
2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine has been studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of neuroscience. This compound has been found to act as a potent and selective agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and perception. This compound has been used to study the role of 5-HT2A receptors in these processes and has shown promising results.
Propiedades
IUPAC Name |
2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-16(9-10-19)17-11-15(7-8-18(17)20-13)21-12-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWTUBXFAHMHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



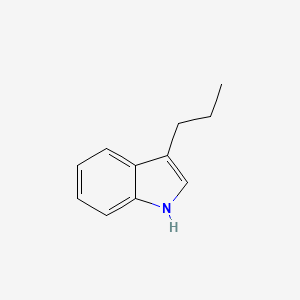
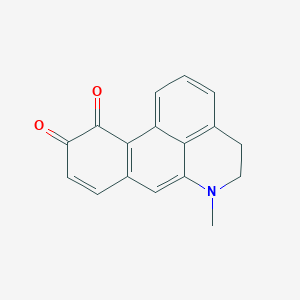



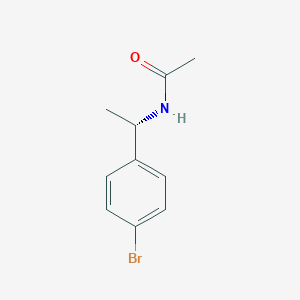
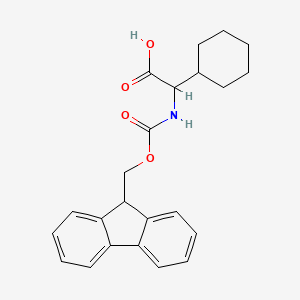
![6,6-Dimethyl-3-(methylsulfinyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B3248413.png)
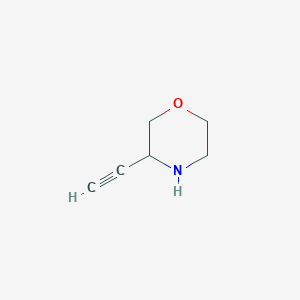
![N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B3248432.png)
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B3248439.png)
![Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate](/img/structure/B3248444.png)

![ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate](/img/structure/B3248462.png)